N-(4-Methoxyphenyl)pyrazin-2-amine

Description

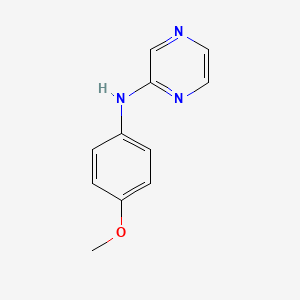

N-(4-Methoxyphenyl)pyrazin-2-amine (CAS: 1482262-91-8) is a heterocyclic compound featuring a pyrazine core linked to a 4-methoxyphenyl group via an amine bridge. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.22 g/mol and a purity ≥97% . The compound is synthesized via a copper-catalyzed N-arylation reaction between 2-aminopyrazine and 4-methoxyphenyl boronic acid, yielding a brown solid with a 72% efficiency . Its structural simplicity and functional groups make it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

N-(4-methoxyphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-4-2-9(3-5-10)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDBABVGXUPDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693267 | |

| Record name | N-(4-Methoxyphenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-78-4 | |

| Record name | N-(4-Methoxyphenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)pyrazin-2-amine typically involves the reaction of 4-methoxyaniline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Methoxyphenyl)pyrazin-2-amine is being investigated for its potential as a therapeutic agent in treating various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves disrupting tubulin polymerization, which is crucial for cell division.

- Antimicrobial Properties : Research suggests that derivatives of this compound may possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies have indicated that structural modifications can enhance efficacy against these bacteria, making it a potential candidate for anti-tubercular therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Case Study on CSNK2A Inhibition : A study highlighted the compound's potential as an inhibitor of CSNK2A, a kinase associated with multiple cellular processes. This inhibition was linked to antiviral activity, suggesting broader therapeutic applications beyond oncology.

Table 1: Anticancer Activity of this compound Analogues

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin destabilization |

| Analog A | MDA-MB-231 | TBD | Colchicine-binding site interaction |

| Analog B | A549 | TBD | Apoptosis induction |

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Modification |

|---|---|---|

| This compound | TBD | C-2 position modification |

| Analog C | TBD | Altered side chains |

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Substituent Impact:

- Heterocycle Variations : Replacing pyrazine with pyrimidine (e.g., N-[2-(4-Methoxyphenyl)ethyl]pyrimidin-2-amine) alters π-π stacking and electronic properties, influencing binding to biological targets .

Biological Activity

N-(4-Methoxyphenyl)pyrazin-2-amine is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Functional Groups : It contains a pyrazine ring and a methoxyphenyl substituent, which contribute to its biological activity by facilitating interactions with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound has been shown to inhibit enzymes such as Monoamine Oxidase (MAO) , which is crucial for neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially influencing mood and cognitive functions.

-

Cell Signaling Modulation :

- It influences key signaling pathways, such as the STAT3 pathway , which plays a significant role in cell growth and apoptosis. This modulation can impact tumor growth and survival.

-

Gene Expression Alteration :

- The compound can affect gene expression profiles, thereby influencing cellular metabolism and function.

Anticancer Properties

This compound has demonstrated promising anticancer effects in various studies:

- Case Study 1 : In vitro studies showed that this compound exhibits cytotoxic activity against human tumor cell lines, with reported GI values ranging from 2.40 to 13.5 μM .

- Mechanism : The compound's anticancer effects are mediated through inhibition of kinases involved in cell signaling, leading to suppression of cancer cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Data Table: Biological Activities of this compound

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities .

- Transport and Distribution : The compound interacts with specific transporters that facilitate cellular uptake, influencing its bioavailability and efficacy.

- Dosage Effects : Variations in dosage have been observed to elicit different biological responses; lower doses may exhibit therapeutic effects while higher doses could lead to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.